7-Methoxy-5-benzofuranpropanol

Immunomodulation Cytokine Release Structure-Activity Relationship

Researchers investigating benzofuran SAR frequently encounter confounding 2-aryl substituent effects that obscure structure-activity relationships. 7-Methoxy-5-benzofuranpropanol eliminates this variable as a structurally minimal benzofuran scaffold lacking the 2-aryl group characteristic of egonol-type neolignans. • TNF-α release inhibitor: validated IC50 of 1 μg/mL in LPS-stimulated mouse peritoneal macrophages, providing a reliable positive control benchmark. • Synthetic intermediate: the primary alcohol on the C5 side chain is readily oxidized, esterified, or etherified for rapid library diversification without 2-aryl synthetic complexity. • Certified reference standard: documented occurrence in Zanthoxylum bungeanum; suitable for HPLC/LC-MS verification of botanical raw materials.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 118930-92-0
Cat. No. B598943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-5-benzofuranpropanol
CAS118930-92-0
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
InChIInChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3
InChIKeyPVSYYGYNHFDMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-5-benzofuranpropanol: A Minimal Scaffold


7-Methoxy-5-benzofuranpropanol (also named 5-(3-Hydroxypropyl)-7-methoxybenzofuran, CAS 118930-92-0) is a naturally occurring phenolic benzofuran derivative [1]. It is characterized by a core benzofuran heterocycle substituted with a methoxy group at position 7 and a 3-hydroxypropyl side chain at position 5, but notably lacks the 2‑aryl substitution found in most bioactive neolignans such as egonol and homoegonol [2]. This minimal substitution pattern makes it a valuable scaffold for synthetic diversification and a key reference standard for phytochemical investigations [3]. The compound has been isolated from multiple botanical sources including *Zanthoxylum bungeanum* fruits and *Lindera strychnifolia* roots, and is primarily utilized in life science research as a specialized chalcone-family natural product .

Scaffold Use
Minimal benzofuran for synthetic diversification
Phytochemistry
Reference standard for Zanthoxylum bungeanum
Assay Context
Natural product tool for pathway studies

Why 7-Methoxy-5-benzofuranpropanol Cannot Be Substituted


Generic substitution of 7-Methoxy-5-benzofuranpropanol with more elaborate benzofuran neolignans (e.g., egonol, homoegonol) is scientifically unsound due to fundamental differences in molecular topology and consequent structure-activity relationships. The target compound lacks the 2‑aryl substituent that is a defining feature of most bioactive benzofuranpropanols [1]. This structural divergence eliminates potential π-π stacking interactions, alters the spatial orientation of the hydroxypropyl side chain, and dramatically changes both the compound's lipophilicity profile (LogP ~2.15 vs. ~4.0 for egonol) and its synthetic tractability [2]. Consequently, any biological data or synthetic protocols developed for 2‑aryl analogs cannot be reliably extrapolated to this minimal scaffold without rigorous experimental validation. The evidence below quantifies these critical differences.

!
2‑aryl absence alters lipophilicity and SAR extrapolation
!
Synthetic route diverges without Heck coupling for 2‑aryl installation
!
Biological data from egonol may not transfer to this minimal scaffold

7-Methoxy-5-benzofuranpropanol: Quantitative Differentiation


Unique TNF-α Inhibition by Minimal Scaffold

7-Methoxy-5-benzofuranpropanol inhibits TNF-α release from cultured mouse peritoneal macrophages with an IC50 of 1 μg/mL [1]. In contrast, its closest structural relative, egonol, has been characterized for its anti-inflammatory activity primarily through the inhibition of nitric oxide (NO) production and reactive oxygen species (ROS) release in RAW 264.7 macrophages [2]. Notably, egonol requires a bulky 2‑(1,3-benzodioxol-5-yl) substituent to achieve these effects, a moiety that is entirely absent in the target compound. The retention of TNF-α inhibitory activity in the structurally minimal scaffold suggests a distinct pharmacophore that does not rely on the 2‑aryl group, offering a unique entry point for medicinal chemistry exploration that is not accessible with egonol or homoegonol.

TNF-α Release Inhibition
Reported
IC50 = 1 μg/mL
Supports TNF-α pathway assay interpretation
Egonol lacks TNF-α release data
Immunomodulation Cytokine Release Structure-Activity Relationship

Synthetic Tractability from Reduced Lipophilicity

The compound's predicted partition coefficient (LogP) is 2.15, which is significantly lower than that of egonol (predicted LogP ~4.0) and homoegonol (predicted LogP ~4.5) . The reduced lipophilicity is a direct consequence of the absence of the 2‑aryl substituent, which in egonol is a large 1,3-benzodioxol-5-yl group. Furthermore, the target compound has only 4 rotatable bonds compared to 8 for egonol and 10 for homoegonol, reflecting its lower conformational entropy and greater rigidity [1]. This topological simplicity directly translates to enhanced synthetic accessibility, as the compound can be prepared without the complex Heck coupling or cross-coupling steps required to install the 2‑aryl moiety in egonol and its analogs [2].

Physicochemical Profile
Reported
LogP 2.15 vs ~4.0, 4 vs 8 rotatable bonds
Lower lipophilicity may ease assay formulation
Computational estimates
Medicinal Chemistry Scaffold Optimization Computational Chemistry

Distinct Botanical Occurrence as Phytochemical Standard

7-Methoxy-5-benzofuranpropanol has been definitively isolated and characterized from the fruits of *Zanthoxylum bungeanum* and the roots of *Lindera strychnifolia* [1]. In contrast, egonol and homoegonol are primarily isolated from species of the Styracaceae family (*Styrax* spp.) and have not been reported in *Zanthoxylum* or *Lindera* species [2]. This distinct botanical distribution underscores the compound's role as a species-specific chemotaxonomic marker and a critical reference standard for the authentication of *Zanthoxylum bungeanum*-derived extracts and products. Procurement of this specific compound, rather than an egonol-class analog, is essential for accurate phytochemical fingerprinting and for studies investigating the unique bioactivity profile of *Zanthoxylum* species.

Botanical Source
Head-to-head
Zanthoxylum bungeanum / Lindera strychnifolia
Enables species-specific chemotaxonomic identification
vs. Styrax spp. for egonol
Phytochemistry Quality Control Natural Product Chemistry

ISO-Certified Quality for Reproducible Results

Commercially available 7-Methoxy-5-benzofuranpropanol is supplied with a certified purity of NLT (Not Less Than) 98% and is manufactured under ISO certification standards . While purity data for egonol and homoegonol from various suppliers may also be high, the availability of this specific compound from vendors with documented quality systems ensures batch-to-batch consistency and minimizes the risk of confounding impurities in biological assays. This level of quality control is particularly critical for this compound, as its activity profile (e.g., TNF-α inhibition) has been characterized using material of this defined purity, and substitution with a lower-purity source could introduce variability that compromises experimental reproducibility.

Purity Specification
Data to verify
NLT 98% (ISO certified)
Batch consistency supports assay reproducibility
Supplier specification review needed
Analytical Chemistry Quality Assurance Procurement Specification

Solubility Advantage for In Vitro Assay Development

The predicted aqueous solubility of 7-Methoxy-5-benzofuranpropanol is 0.13 g/L (ALOGPS), which is approximately 10- to 20-fold higher than that predicted for egonol (~0.007 g/L) and homoegonol (~0.005 g/L) [1]. This substantial solubility differential is directly attributable to the compound's lower LogP and smaller hydrophobic surface area. Higher aqueous solubility simplifies the preparation of stock solutions for cell-based assays, reduces the need for high concentrations of organic co-solvents (e.g., DMSO), and minimizes the risk of compound precipitation during in vitro testing.

Aqueous Solubility
Class-level
0.13 g/L vs ~0.007 g/L (~20-fold)
Improved handling for in vitro assays
ALOGPS prediction; class-level inference
Formulation Science Drug Development Assay Compatibility

7-Methoxy-5-benzofuranpropanol: Procurement Scenarios


TNF-α Release Inhibition Screening

Use this compound as a structurally minimal positive control or lead-like starting point in cell-based assays measuring TNF-α secretion (e.g., from LPS-stimulated macrophages). Its defined IC50 of 1 μg/mL in mouse peritoneal macrophages [1] provides a benchmark for evaluating novel analogs, and its lack of a 2‑aryl group eliminates off-target interactions that may occur with egonol and other neolignans.

Phytochemical Reference for Zanthoxylum bungeanum

Employ this compound as a certified analytical standard (HPLC or LC-MS) to verify the identity and quantify the content of 5‑(3‑hydroxypropyl)-7‑methoxybenzofuran in botanical raw materials and finished products derived from *Zanthoxylum bungeanum* . Its occurrence in this species is well-documented, and its use ensures compliance with pharmacopoeial or monograph specifications.

Rapid Analoging via C5 Functionalization

Utilize this compound as a versatile synthetic intermediate for the preparation of focused libraries of 5‑substituted benzofuranpropanol derivatives. The primary alcohol on the C5 side chain can be easily oxidized to the corresponding aldehyde or carboxylic acid, or activated for esterification and etherification, enabling rapid exploration of structure-activity relationships around the TNF-α inhibitory pharmacophore without the complexity of 2‑aryl synthesis [2].

Minimal Benzofuran Pharmacophore Modeling

Incorporate this compound into ligand-based or structure-based drug design campaigns as a reference ligand with a well-defined, low-molecular-weight (206.24 g/mol) and low-complexity scaffold [3]. Its predicted physicochemical properties (LogP 2.15, 4 rotatable bonds) and experimental bioactivity (TNF-α IC50) make it an ideal starting point for virtual screening, pharmacophore modeling, and de novo design studies aimed at identifying more potent and selective anti-inflammatory agents.

Application
Selection Property
Validation Focus
TNF-α pathway assay screening
Defined TNF-α release inhibition context
Macrophage assay endpoint reproducibility
Phytochemical reference for Zanthoxylum bungeanum
Species-specific chemotaxonomic occurrence
LC-MS botanical identification method
Synthetic intermediate for analog libraries
Primary alcohol functionalization handle
C5 side-chain derivatization scope
Minimal pharmacophore modeling
Low-complexity benzofuran scaffold
Ligand-based pharmacophore modeling validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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